Tinostamustine

Vue d'ensemble

Description

Tinostamustine, also known as EDO-S101, is a novel compound that combines the properties of an alkylating agent and a histone deacetylase inhibitor. This dual-action molecule is designed to enhance drug access to DNA strands, induce DNA damage, and counteract its repair in cancer cells. This compound has shown promise in preclinical and clinical studies for its potential to treat various types of cancer, including glioblastoma and multiple myeloma .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Tinostamustine is synthesized by combining the DNA-damaging effects of bendamustine with the histone deacetylase inhibitory properties of vorinostat. The synthesis involves multiple steps, including the formation of a benzodiazepine ring and the attachment of alkylating and deacetylase inhibitory groups .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis under controlled conditions to ensure high purity and yield. The process includes rigorous quality control measures to maintain consistency and efficacy of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Tinostamustine undergoes various chemical reactions, primarily involving its alkylating and deacetylase inhibitory functions. These reactions include:

Alkylation: this compound can alkylate DNA, leading to the formation of cross-links and DNA strand breaks.

Deacetylation Inhibition: The compound inhibits histone deacetylases, leading to increased acetylation of histone proteins and altered gene expression

Common Reagents and Conditions:

Alkylation: Common reagents include DNA substrates, and the reaction typically occurs under physiological conditions.

Deacetylation Inhibition: The inhibition of histone deacetylases is achieved using this compound under cell culture conditions

Major Products Formed:

DNA Adducts: Alkylation leads to the formation of DNA adducts and cross-links.

Acetylated Histones: Inhibition of deacetylases results in increased levels of acetylated histones

Applications De Recherche Scientifique

Tinostamustine has a wide range of scientific research applications, including:

Cancer Treatment: this compound is being investigated for its potential to treat various cancers, including glioblastoma, multiple myeloma, and Hodgkin lymphoma. .

Epigenetic Studies: As a histone deacetylase inhibitor, this compound is used in research to study epigenetic modifications and their effects on gene expression.

Combination Therapy: this compound is being explored in combination with other therapies, such as radiotherapy and immunotherapy, to enhance treatment efficacy

Mécanisme D'action

Tinostamustine exerts its effects through a dual mechanism:

DNA Alkylation: The alkylating component of this compound causes DNA damage by forming cross-links and strand breaks, leading to cell death.

Histone Deacetylase Inhibition: The deacetylase inhibitory component increases histone acetylation, resulting in altered gene expression and inhibition of cancer cell growth

Comparaison Avec Des Composés Similaires

Tinostamustine is unique due to its dual-action mechanism, combining the properties of an alkylating agent and a histone deacetylase inhibitor. Similar compounds include:

Bendamustine: An alkylating agent used in cancer treatment.

Vorinostat: A histone deacetylase inhibitor used in cancer therapy

This compound stands out by integrating these two mechanisms into a single molecule, potentially offering enhanced therapeutic benefits compared to using the individual components separately .

Activité Biologique

Tinostamustine (EDO-S101) is a novel alkylating deacetylase inhibitor (HDACi) that has garnered attention for its potential therapeutic applications in various hematological malignancies and solid tumors. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical studies, and safety profile.

This compound functions as a dual-action agent, combining the properties of an alkylating agent with those of a histone deacetylase inhibitor. This unique mechanism allows it to induce apoptosis, inhibit tumor growth, and enhance the immune response against cancer cells.

- Alkylation : this compound interacts with DNA, leading to cross-linking and subsequent disruption of DNA replication and transcription.

- Histone Deacetylase Inhibition : By inhibiting HDACs, this compound increases histone acetylation, which can lead to the upregulation of tumor suppressor genes and the downregulation of oncogenes.

Efficacy in Preclinical Studies

Preclinical studies have demonstrated significant anti-tumor activity across various cancer models. Notably:

- Multiple Myeloma : this compound has shown potent anti-myeloma activity both as a monotherapy and in combination with other agents like bortezomib. It enhances CD38 expression on myeloma cells, which is crucial for antibody-dependent cellular cytotoxicity (ADCC) .

- Hodgkin Lymphoma : In a Phase I trial, this compound exhibited promising efficacy in relapsed/refractory Hodgkin lymphoma (HL), achieving an overall response rate of 37% .

- Solid Tumors : The compound has also been evaluated in patients with advanced solid tumors, showing modest efficacy with a clinical benefit rate of 44.4% .

Phase I/II Trials

-

Hodgkin Lymphoma :

- Study Design : A multicenter, open-label trial assessed the safety and efficacy of this compound in patients with R/R HL.

- Results :

- Advanced Solid Tumors :

Case Studies

- In preclinical models, this compound demonstrated superior effects compared to traditional therapies like bendamustine and temozolomide, particularly in enhancing radiosensitivity and prolonging disease-free survival (DFS) .

Safety Profile

This compound's safety profile has been characterized by manageable treatment-emergent adverse events (TEAEs), primarily hematological toxicities:

- In clinical trials, most patients experienced TEAEs related to treatment, but there were no drug-related fatalities reported.

- Common adverse events included decreases in platelet counts and gastrointestinal issues .

Summary Table of Clinical Findings

| Study Type | Cancer Type | Overall Response Rate | Median PFS (months) | Median OS (months) |

|---|---|---|---|---|

| Phase I | Hodgkin Lymphoma | 37% | 3.8 | Not reported |

| Phase II | Advanced Solid Tumors | Modest signals | 2.2 | 5.5 |

| Preclinical | Multiple Myeloma | Significant activity | Not applicable | Not applicable |

Propriétés

IUPAC Name |

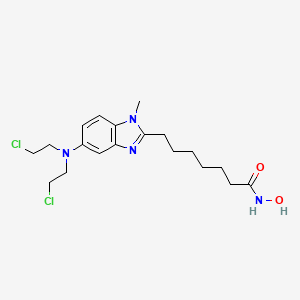

7-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]-N-hydroxyheptanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28Cl2N4O2/c1-24-17-9-8-15(25(12-10-20)13-11-21)14-16(17)22-18(24)6-4-2-3-5-7-19(26)23-27/h8-9,14,27H,2-7,10-13H2,1H3,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GISXTRIGVCKQBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1CCCCCCC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28Cl2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1236199-60-2 | |

| Record name | Tinostamustine [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1236199602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tinostamustine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15147 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TINOSTAMUSTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29DKI2H2NY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.